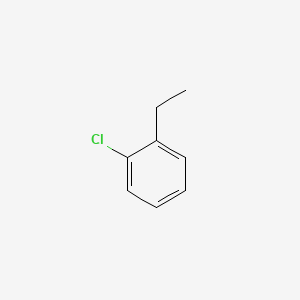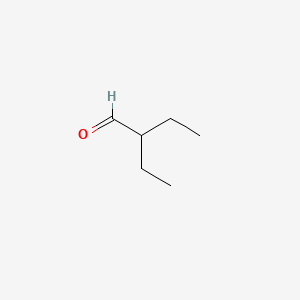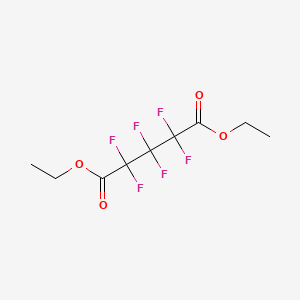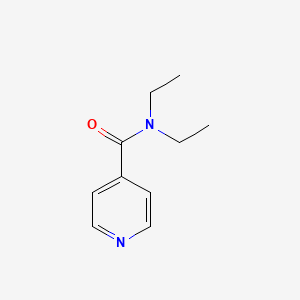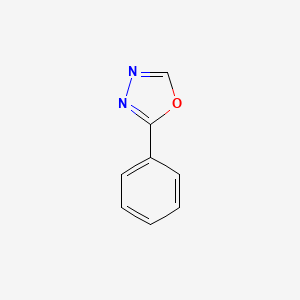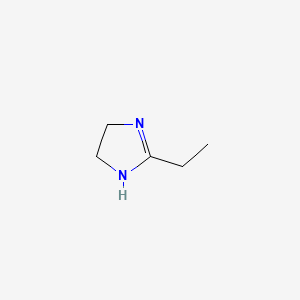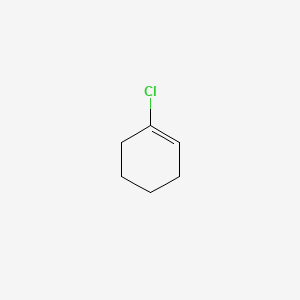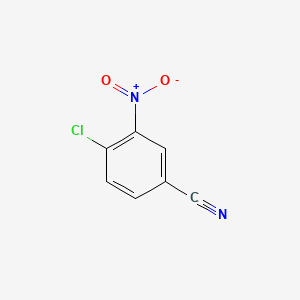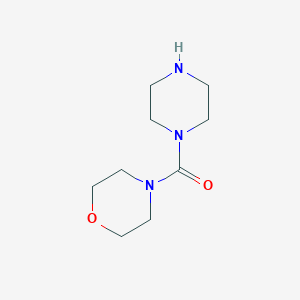
Morpholin-4-yl-piperazin-1-yl-methanon
Übersicht
Beschreibung
Morpholin-4-yl-piperazin-1-yl-methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of both morpholine and piperazine rings, which contribute to its diverse chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Morpholin-4-yl-piperazin-1-yl-methanone has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholin-4-yl-piperazin-1-yl-methanone can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholin-4-yl-piperazin-1-yl-methanone . This method typically requires the use of palladium catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Morpholin-4-yl-piperazin-1-yl-methanone often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholin-4-yl-piperazin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Morpholin-4-yl-piperazin-1-yl-methanone into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted morpholin-4-yl-piperazin-1-yl-methanone derivatives .
Wirkmechanismus
The mechanism of action of Morpholin-4-yl-piperazin-1-yl-methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the aldo-keto reductase enzyme AKR1C3 by binding to its active site. This binding involves hydrogen bonding between the carbonyl oxygen of the compound and key amino acids in the enzyme’s active site, leading to inhibition of the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Morpholin-4-yl-piperazin-1-yl-methanone include other morpholine and piperazine derivatives, such as:
- 4-(4-Chlorophenyl)piperazin-1-yl-methanone
- 1-(4-Fluorophenyl)piperazin-1-yl-methanone
- 4-Methylpiperazin-1-yl-methanone
Uniqueness
Morpholin-4-yl-piperazin-1-yl-methanone is unique due to its specific combination of morpholine and piperazine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of selective enzyme inhibitors .
Eigenschaften
IUPAC Name |
morpholin-4-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFWUPFGDJAVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351437 | |
| Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98834-08-3 | |
| Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-PIPERAZINYLCARBONYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
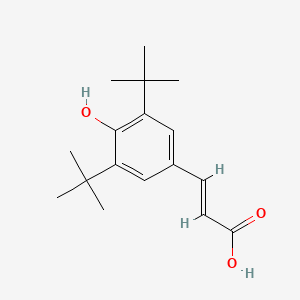
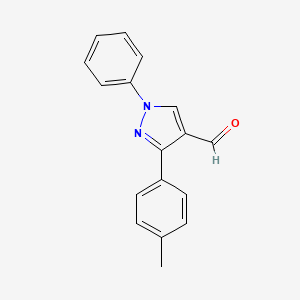
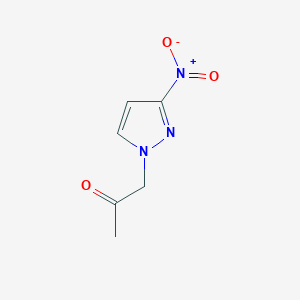
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361347.png)

